Ethyl 2-(4-aminopiperidin-1-yl)acetate
Overview
Description
Ethyl 2-(4-aminopiperidin-1-yl)acetate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-aminopiperidine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-aminopiperidin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-aminopiperidin-1-yl)acetate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
- Ethyl 2-(4-methylpiperidin-1-yl)acetate
- Ethyl 2-(4-hydroxypiperidin-1-yl)acetate
- Ethyl 2-(4-chloropiperidin-1-yl)acetate
Comparison: Ethyl 2-(4-aminopiperidin-1-yl)acetate is unique due to the presence of the amino group on the piperidine ring, which imparts distinct chemical reactivity and biological activity. Compared to its methyl, hydroxyl, and chloro analogs, the amino group allows for a wider range of chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(4-aminopiperidin-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11/h8H,2-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYVZWXUHWODZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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